REACTION_CXSMILES
|
[CH3:1][O:2][C:3](OC)([O:6][CH3:7])[O:4][CH3:5].[C:10]([O:18][CH3:19])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH3:20][N+](CCCC)(CCCC)CCCC>CO>[CH3:1][O:2][CH:3]([O:6][CH3:7])[O:4][CH3:5].[CH3:19][O:18][CH:10]([O:17][CH3:20])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
1062 g
|
Type
|
reactant
|
Smiles
|
COC(OC)(OC)OC
|
Name
|
|
Quantity
|
303 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
225 g
|
Type
|
reactant
|
Smiles
|
C[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
910 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was 30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](OC)([O:6][CH3:7])[O:4][CH3:5].[C:10]([O:18][CH3:19])(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[CH3:20][N+](CCCC)(CCCC)CCCC>CO>[CH3:1][O:2][CH:3]([O:6][CH3:7])[O:4][CH3:5].[CH3:19][O:18][CH:10]([O:17][CH3:20])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
1062 g
|
Type
|
reactant
|
Smiles
|
COC(OC)(OC)OC
|
Name
|
|
Quantity
|
303 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
225 g
|
Type
|
reactant
|
Smiles
|
C[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
910 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was 30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
COC(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |